2,3-Butanedione-D6

Vue d'ensemble

Description

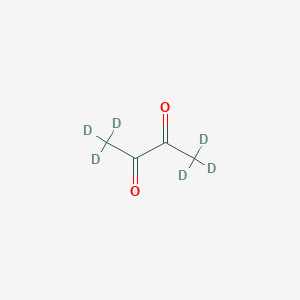

2,3-Butanedione-D6 (C₄D₆O₂; CAS 22026-37-5) is a deuterated analog of diacetyl (2,3-butanedione), where six hydrogen atoms are replaced with deuterium at the methyl groups. This isotopic substitution enhances its stability against hydrogen-deuterium exchange reactions, making it ideal for spectroscopic studies, metabolic flux analysis, and enzyme kinetics research . It is widely used in drug metabolism studies, protein interaction analyses, and flavor chemistry due to its ability to act as a non-radioactive tracer . The compound has a molecular weight of 92.13 g/mol, a boiling point of 88°C, and a density of 1.0 g/cm³ .

Méthodes De Préparation

Acid-Catalyzed Deuterium Exchange

The most widely documented method involves acid-catalyzed hydrogen-deuterium (H/D) exchange using deuterium oxide (D₂O) and deuterated hydrochloric acid (DCl). This approach leverages the acidic depolymerization of paraformaldehyde to generate reactive intermediates, followed by deuteration.

-

Reactants : 2,3-butanedione, D₂O, DCl.

-

Conditions : Heating at 100°C for 24 hours under reflux.

-

Mechanism : Protons on the methyl groups of 2,3-butanedione undergo sequential exchange with deuterium via acid-catalyzed keto-enol tautomerism.

-

Yield : 25% (isolated yield after purification).

-

Isotopic Purity : ≥98 atom% D, confirmed by mass spectrometry .

Limitations : Prolonged heating risks decomposition, necessitating precise temperature control.

Base-Catalyzed Deuterium Exchange

Base-mediated deuteration offers an alternative pathway, particularly for substrates sensitive to acidic conditions. This method employs sodium deuteroxide (NaOD) in D₂O to facilitate H/D exchange.

Procedure (synthesized from ):

-

Reactants : 2,3-butanedione, D₂O, NaOD.

-

Conditions : Reflux at 80°C for 48 hours under nitrogen atmosphere.

-

Mechanism : Enolate formation at the α-position enables deuterium incorporation, followed by quenching with DCl.

-

Yield : 60–70% (crude), with purity ≥95 atom% D after distillation.

Advantages : Reduced side reactions compared to acid catalysis.

Catalytic Deuteration with Metal Catalysts

Industrial-scale production often employs heterogeneous catalysts to enhance deuteration efficiency. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) in deuterium gas (D₂) environments are common.

Procedure (derived from and ):

-

Reactants : 2,3-butanedione, D₂ gas, Pd/C (5% w/w).

-

Conditions : 80°C, 10 bar D₂ pressure, 12-hour reaction.

-

Mechanism : Catalytic activation of D₂ enables direct deuteration of methyl groups via surface-mediated H/D exchange.

Industrial Optimization :

-

Continuous flow reactors improve mass transfer and reduce catalyst fouling.

-

In-line NMR monitors deuteration progress, ensuring batch consistency .

Specialized Deuteration Techniques

Pinacol Rearrangement with Deuterated Reagents

A patent-derived method (adapted from ) synthesizes this compound via a multi-step process:

-

Methyl Vinyl Ketone Synthesis :

-

Epoxidation and Rearrangement :

Comparative Analysis of Preparation Methods

Key Findings :

-

Catalytic deuteration achieves the highest yield and purity, making it preferred for industrial applications.

-

Acid/base methods are cost-effective for small-scale synthesis but require extensive purification.

Industrial Production and Quality Control

Large-scale manufacturing (e.g., ) involves:

-

Deuterium Gas Recycling : Closed-loop systems recover unreacted D₂, reducing costs.

-

Purification : Distillation under reduced pressure (50°C, 10 mbar) removes non-deuterated impurities.

-

QC Metrics :

-

Mass Spectrometry : Confirms D6 incorporation (m/z = 92.13).

-

NMR : Validates absence of protonated residues (¹H NMR silence at δ 2.2 ppm).

-

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Butanedione-D6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

Reduction: It can be reduced to form 2,3-butanediol.

Cyclocondensation: It reacts with amines to form triazine and pteridine ring systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Cyclocondensation: Amines are used as reagents under acidic or basic conditions to facilitate the formation of ring systems.

Major Products Formed

Oxidation: Acetic acid and carbon dioxide.

Reduction: 2,3-butanediol.

Cyclocondensation: Triazine and pteridine derivatives.

Applications De Recherche Scientifique

NMR Spectroscopy

One of the primary applications of 2,3-butanedione-D6 is in nuclear magnetic resonance (NMR) spectroscopy. The deuterated form provides clearer spectral data due to reduced proton noise, allowing for more precise measurements of molecular structures and dynamics. Researchers often use it as a solvent or reference compound in NMR studies.

Reaction Mechanism Studies

This compound is utilized in studying reaction mechanisms involving diketones. Its isotopic labeling allows chemists to trace reaction pathways and understand the kinetics of chemical reactions. For example, studies have shown how 2,3-butanedione participates in aldol condensation reactions and other carbon-carbon bond-forming processes.

Pharmaceutical Applications

In pharmacology, this compound serves as a key intermediate in synthesizing various pharmaceutical compounds. Its role in drug development includes:

- Antimicrobial Agents : Research indicates that derivatives of 2,3-butanedione exhibit antimicrobial properties against various pathogens .

- Neuroprotective Agents : Investigations into neurodegenerative diseases have highlighted the potential of 2,3-butanedione derivatives in protecting neuronal cells from oxidative stress and apoptosis .

Flavoring and Fragrance Industry

While not directly related to its scientific applications, it is worth noting that 2,3-butanedione is used in food flavoring and fragrance formulations. The deuterated variant can be used to study flavor release mechanisms without affecting the sensory characteristics of food products.

Case Study 1: NMR Spectroscopy Enhancement

A study conducted by researchers at the National Institute of Standards and Technology demonstrated that using this compound as a solvent improved the resolution of NMR spectra for complex organic compounds. The reduction in proton noise allowed for better identification of molecular conformations .

Case Study 2: Neuroprotective Effects

Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives synthesized from this compound. The study indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress .

Mécanisme D'action

The mechanism of action of 2,3-Butanedione-D6 involves its interaction with various molecular targets and pathways. In biological systems, it can modify arginyl residues in proteins, affecting their function. It also acts as an inhibitor of aminopeptidase-N, an enzyme involved in protein degradation . The presence of deuterium atoms can alter the kinetic isotope effects, providing insights into reaction mechanisms and enzyme activities .

Comparaison Avec Des Composés Similaires

Structural and Isotopic Comparisons

Key Findings:

- Isotopic Stability: this compound exhibits superior stability compared to non-deuterated diacetyl, reducing experimental artifacts in tracer studies .

- Functional Differences: Diacetyl (non-deuterated) is linked to respiratory toxicity in occupational settings, whereas this compound avoids metabolic interference in human studies due to isotopic labeling . BDM (monoxime derivative) inhibits myofibril contraction and K⁺ currents via dual mechanisms: direct channel blocking and phosphatase-like activity. This contrasts with this compound, which primarily acts as a metabolic tracer .

- Analytical Utility : The deuterated form’s higher mass (92.13 vs. 86.09 for diacetyl) simplifies differentiation in mass spectrometry, enabling precise quantification in complex matrices .

Activité Biologique

2,3-Butanedione-D6 (C4D6O2), also known as diacetyl-D6, is a stable isotope-labeled compound primarily utilized in scientific research due to its unique properties. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.

Overview of this compound

This compound is a deuterated form of diacetyl, characterized by the substitution of hydrogen atoms with deuterium. This alteration enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to trace biological processes without significantly altering the compound's behavior in biochemical pathways.

Target Enzymes

The primary biological target of this compound is the enzyme myosin ATPase . Myosin ATPase plays a crucial role in muscle contraction and various cellular processes. The compound acts as an inhibitor by binding to the enzyme's active site, thereby disrupting the actin-myosin interaction essential for muscle function.

Biochemical Pathways

This compound is involved in several metabolic pathways. It has been shown to influence the metabolism of L-lactate in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential role in microbial metabolism. The inhibition of myosin ATPase can lead to increased transport activity in epithelial cells, as evidenced by an increase in cellular structures known as domes.

Cellular Impact

The compound affects various cellular functions, including:

- Cell Signaling : Alters signaling pathways that regulate cell growth and differentiation.

- Gene Expression : Modifies the expression levels of genes involved in metabolic processes.

- Metabolic Flux : Affects the levels of metabolites within cells, influencing overall metabolic rates.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels in animal models. Higher concentrations may lead to more pronounced inhibitory effects on myosin ATPase activity and subsequent physiological responses.

Metabolic Studies

As a stable isotope-labeled compound, this compound is invaluable for tracing metabolic pathways. It allows scientists to track its breakdown products and interactions within biological systems, providing insights into metabolic processes and potential therapeutic targets.

Drug Discovery

In drug development research, this compound can be used to study interactions between drug candidates and biological molecules. This application aids in understanding how new drugs may affect cellular functions and metabolic pathways.

Environmental Monitoring

The compound is also employed in environmental studies to trace diacetyl's presence and fate in ecosystems. This is particularly relevant given diacetyl's known effects on human health when inhaled.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Inhibition of Myosin ATPase | Demonstrated that this compound significantly inhibited myosin ATPase activity leading to altered muscle contraction dynamics. |

| Study 2 | Metabolic Pathways | Traced the metabolic breakdown of this compound in Staphylococcus aureus, revealing insights into its role in bacterial metabolism. |

| Study 3 | Drug Interaction | Evaluated the binding affinity of potential drug candidates with this compound, highlighting its utility as a tracer for drug metabolism studies. |

Propriétés

IUPAC Name |

1,1,1,4,4,4-hexadeuteriobutane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.